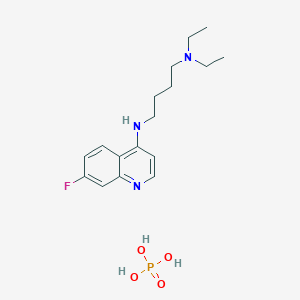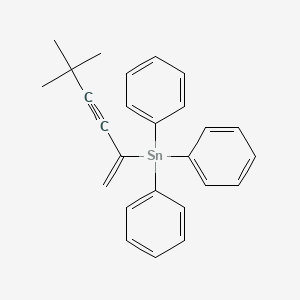
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- is a specialized organotin compound. Organotin compounds are known for their versatility in organic synthesis, particularly in radical reactions. This compound features a unique structure with a stannane core bonded to a 4,4-dimethyl-1-methylene-2-pentynyl group and three phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- typically involves the reaction of triphenyltin chloride with the corresponding alkyne under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne, allowing it to react with the triphenyltin chloride.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized nature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the toxicity and reactivity of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can participate in radical reduction reactions, often used in organic synthesis.
Substitution: The phenyl groups can be substituted under certain conditions, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Radical initiators such as azobisisobutyronitrile (AIBN) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Various reduced organic compounds, depending on the specific reaction.
Substitution: New organotin compounds with different substituents.
Applications De Recherche Scientifique
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in radical reactions and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, although its toxicity limits its use.
Medicine: Limited applications due to toxicity, but studied for potential use in drug synthesis.
Industry: Used in the synthesis of specialized materials and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action for Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound can undergo homolytic cleavage to generate radicals, which then participate in various organic transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions.
Triphenyltin chloride: A precursor for many organotin compounds.
Tetraphenyltin: Similar structure but with four phenyl groups instead of three.
Uniqueness
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triphenyl- is unique due to its specific alkyne group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specialized synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
650605-88-2 |
|---|---|
Formule moléculaire |
C26H26Sn |
Poids moléculaire |
457.2 g/mol |
Nom IUPAC |
5,5-dimethylhex-1-en-3-yn-2-yl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1H2,2-4H3;3*1-5H; |
Clé InChI |
VOHOGIQGCKGMDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CC(=C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


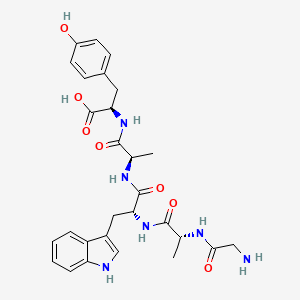
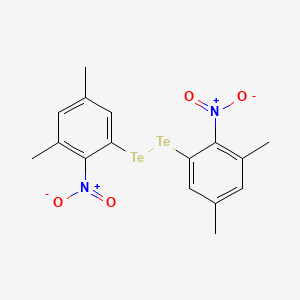
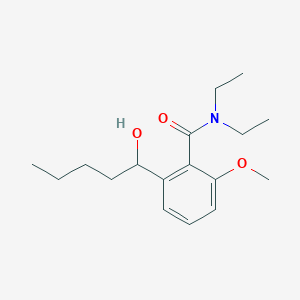
![Hexadecyl 3-{4-[(oxiran-2-yl)methoxy]phenyl}propanoate](/img/structure/B12599452.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-N-propylbenzamide](/img/structure/B12599458.png)
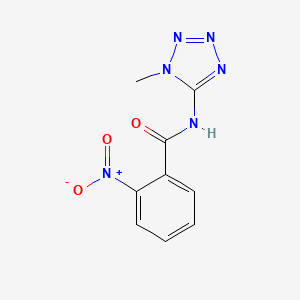
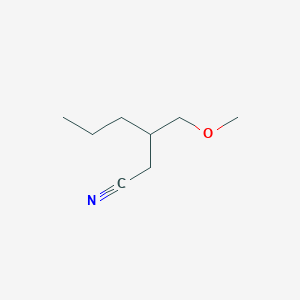
![5,5'-Bis[2-(4-iodophenyl)ethenyl]-2,2'-bithiophene](/img/structure/B12599481.png)
![N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12599486.png)
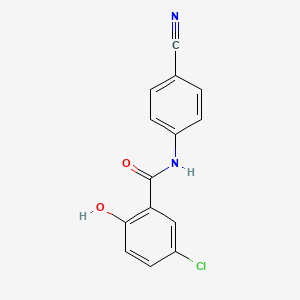
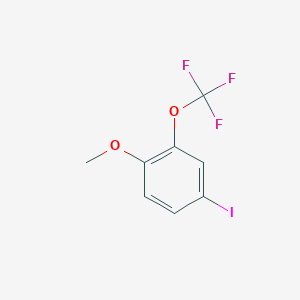
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)
